molecular formula C25H28N2O2 B6485156 N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 941896-19-1

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No. B6485156
CAS RN: 941896-19-1
M. Wt: 388.5 g/mol
InChI Key: ICCVQRKZHJYLQC-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide, also known as N-MMA, is a synthetic derivative of the naturally occurring compound morpholine. N-MMA is a versatile molecule that has a wide range of applications in the scientific and medical fields. In particular, it has been used in the synthesis of various drugs, as a starting material for the production of peptides and peptidomimetics, and as a model compound for studying protein-ligand interactions. N-MMA has also been used in the synthesis of novel drug candidates and in the development of novel drugs.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide has been used extensively in scientific research. It has been used to study the structure and function of proteins, as well as to study the binding of drugs to proteins. It has also been used in the synthesis of peptides and peptidomimetics, and as a model compound for studying protein-ligand interactions. Additionally, N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide has been used in the synthesis of novel drug candidates and in the development of novel drugs.

Mechanism of Action

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide acts as an agonist at the nicotinic acetylcholine receptor (nAChR). It binds to the receptor, leading to an increase in the activity of the receptor and the release of neurotransmitters. This increased activity of the receptor can lead to a variety of effects, depending on its location in the body.
Biochemical and Physiological Effects
N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the nAChR, leading to an increase in the release of neurotransmitters. This can lead to an increase in alertness, focus, and memory, as well as improved motor coordination and balance. Additionally, it has been shown to decrease anxiety and depression, as well as improve sleep quality.

Advantages and Limitations for Lab Experiments

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a versatile molecule that can be used in a variety of scientific experiments. It is easy to synthesize and is relatively stable, making it ideal for use in experiments. Additionally, it has a wide range of applications, including the synthesis of drugs and peptides, and the study of protein-ligand interactions. However, N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide is not suitable for use in experiments involving live animals, as it can be toxic at high doses.

Future Directions

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide has a wide range of potential applications in the scientific and medical fields. In the future, it could be used to develop novel drugs, as well as to study the structure and function of proteins. Additionally, it could be used to study the effects of drugs on the body, as well as to study the binding of drugs to proteins. Furthermore, it could be used to develop novel peptides and peptidomimetics, and to study the interactions between proteins and small molecules. Finally, it could be used to study the effects of drugs on the immune system, as well as to study the effects of drugs on cancer cells.

Synthesis Methods

N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide can be synthesized from morpholine and 4-methylphenylacetamide by a reaction involving an acid-catalyzed Claisen condensation. The reaction proceeds in two steps: first, the two reactants combine to form an intermediate, and then the intermediate undergoes a condensation reaction to form N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide. The reaction is carried out in a solvent such as methanol or ethanol at temperatures of around 100°C.

properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c1-19-9-11-21(12-10-19)24(27-13-15-29-16-14-27)18-26-25(28)17-22-7-4-6-20-5-2-3-8-23(20)22/h2-12,24H,13-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCVQRKZHJYLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide

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